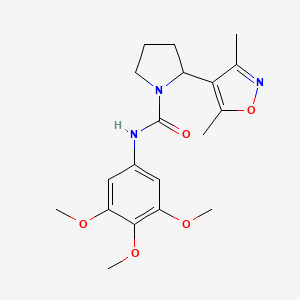![molecular formula C15H18N2O2 B6091416 5,5-dimethyl-2-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091416.png)
5,5-dimethyl-2-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dimethyl-2-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione is a chemical compound commonly referred to as DMAD. This compound belongs to the class of pyridine-based ligands and is used in various scientific research applications. DMAD is known for its unique properties, which make it a valuable tool in the field of chemistry and biochemistry.
作用机制
DMAD acts as a bidentate ligand, meaning that it can coordinate to a metal ion through two points of attachment. This allows for the formation of stable metal complexes, which can then be used in various chemical reactions. DMAD also has a unique structure that allows it to participate in a variety of reactions, including nucleophilic addition and Michael addition reactions.
Biochemical and Physiological Effects
DMAD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be harmful to human health. DMAD has also been shown to have some antimicrobial activity, which may make it useful in the development of new drugs.
实验室实验的优点和局限性
One of the main advantages of DMAD is its ability to form stable metal complexes. This makes it a valuable tool in the synthesis of various chemical compounds. However, DMAD is also known to be air-sensitive and can decompose under certain conditions. This can make it challenging to work with in certain lab settings.
未来方向
There are many potential future directions for DMAD research. One area of interest is the development of new metal complexes that can be used in catalytic reactions. Another area of interest is the use of DMAD in the development of new drugs, particularly in the area of antimicrobial agents. Additionally, there is potential for DMAD to be used in the development of new materials, such as polymers and nanoparticles. Overall, DMAD is a versatile compound with many potential applications in scientific research.
合成方法
DMAD can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with 6-methyl-2-pyridinecarboxaldehyde in the presence of a base. Another method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclohexane-1,3-dione in the presence of a base. Both methods result in the formation of DMAD in good yields.
科学研究应用
DMAD has a wide range of applications in scientific research. One of the most common applications is as a ligand in the synthesis of metal complexes. DMAD can form stable complexes with a variety of metal ions, including copper, nickel, and palladium. These complexes have been used in various catalytic reactions, including cross-coupling reactions and cycloadditions.
属性
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(E)-(6-methylpyridin-2-yl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-5-4-6-14(17-10)16-9-11-12(18)7-15(2,3)8-13(11)19/h4-6,9,18H,7-8H2,1-3H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSPSQGFYXUBRW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=C(CC(CC2=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(CC(CC2=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6091342.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide](/img/structure/B6091367.png)
![1-(4-chlorophenyl)-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6091375.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-ethoxy-4-hydroxybenzylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6091380.png)
![2-(1-[(6-methyl-2-pyridinyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6091387.png)


![2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6091409.png)

![3-{2-[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6091433.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6091434.png)

![2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6091444.png)
